N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinazolinone moiety: This step involves the reaction of the thiazole derivative with a quinazolinone precursor.
Attachment of the 4-chlorobenzyl group: This can be done through nucleophilic substitution reactions.
Final acylation step: The acetamide group is introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings.
Quinazolinone derivatives: Compounds with the quinazolinone moiety.
Benzyl derivatives: Compounds with benzyl groups.
Uniqueness
N-(4-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H16ClN5OS2 |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H16ClN5OS2/c21-13-7-5-12(6-8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-3-1-2-4-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |
InChI Key |
ICULCQQZFHRFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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